Cercosporamide

Catalog No.
S002508
CAS No.
131436-22-1
M.F
C₁₆H₁₃NO₇
M. Wt
331.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cercosporamide

CAS Number

131436-22-1

Product Name

Cercosporamide

IUPAC Name

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Molecular Formula

C₁₆H₁₃NO₇

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1

InChI Key

GEWLYFZWVLXQME-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Synonyms

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Canonical SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Isomeric SMILES

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Description

The exact mass of the compound Cercosporamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cercosporamide is a naturally occurring antifungal compound produced by certain fungal species in the genus Cercospora []. While it acts as a toxin towards plants, its unique biological properties have made it a valuable tool in scientific research. Here's a closer look at its two main research applications:

PKC-like Kinase Inhibition

Cercosporamide has been shown to inhibit a specific class of enzymes known as PKC-like kinases []. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, cercosporamide can disrupt these processes, making it a valuable tool for studying their function and potential therapeutic targets in diseases like cancer [].

Cercosporamide is a secondary metabolite initially isolated from the fungus Cercosporidium henningsii []. This naturally occurring compound possesses several significant attributes:

  • Broad-spectrum antifungal activity: Cercosporamide exhibits potent antifungal properties against various fungal species [].
  • Antitumor potential: Recent research suggests cercosporamide's ability to inhibit specific kinases, potentially leading to applications in cancer treatment [, ].

Molecular Structure Analysis

Cercosporamide belongs to the class of dibenzofuran derivatives. Its core structure consists of two fused benzene rings connected by a furan ring, with a carboxamide group attached at one position [].

Key features of its structure include:

  • The presence of the furan ring, which might contribute to its antifungal activity [].
  • The carboxamide group, which could be involved in hydrogen bonding and interactions with biological targets [].

Chemical Reactions Analysis

The complete biosynthesis of cercosporamide by Cercosporidium henningsii is not fully elucidated. However, research suggests a polyketide pathway might be involved in its production [].

Information regarding the decomposition or other specific chemical reactions involving cercosporamide is currently limited in the available scientific literature.


Physical And Chemical Properties Analysis

  • Form: Powder []
  • Color: White to off-white []

XLogP3

0.9

Appearance

Light to dark tan solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cercosporamide

Dates

Modify: 2023-09-12
[1]. Altman JK, et al. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors. Blood. 2013 May 2;121(18):3675-3681.

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